4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol
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Overview
Description
“4-Chloro-2-{[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]amino}benzenol” is a chemical compound with the molecular formula C12H7Cl2N3OS . It has an average mass of 312.174 Da and a monoisotopic mass of 310.968689 Da .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazo[2,1-b][1,3]thiazol-5-yl group, a benzene ring, and two chlorine atoms . The exact spatial arrangement of these groups would require more detailed analysis, such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Some properties, such as solubility, melting point, and boiling point, could be predicted based on its structure .Scientific Research Applications
Synthesis and Characterization
- Synthesis Protocols : The compound has been synthesized using specific protocols, including the Biginelli reaction, which employs a green protocol and reduces reaction time (Morigi et al., 2012).
- Chemical Structure Analysis : Various derivatives of similar compounds have been characterized using spectral techniques such as FTIR, NMR, and mass spectrometry, providing insights into their chemical structure and properties (Sah et al., 2014).
Biological Activities
- Antimicrobial Agents : Certain derivatives of the compound have shown promising antibacterial and antifungal activities, making them potential candidates for antimicrobial drug development (Narayana et al., 2006).
- Anticancer Activity : Some derivatives of this compound have been tested for their in-vitro anticancer activity and found to be effective against various cancer cell lines (Waghmare et al., 2013).
Material Science Applications
- Corrosion Inhibition : Derivatives of the compound have been studied for their effectiveness in inhibiting corrosion of iron, an important application in material science (Kaya et al., 2016).
- Electrochemical Properties : Schiff bases and benzimidazoles including ferrocene group and their CoCl2 complexes derived from similar compounds have been synthesized and characterized for their electrochemical properties (2022 study).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that thiazole derivatives, which this compound is a part of, have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with various biological targets leading to their diverse biological activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiazole derivatives, it can be inferred that multiple biochemical pathways could be affected .
Pharmacokinetics
The compound’s molecular weight is 34081 , which could influence its pharmacokinetic properties.
Result of Action
Some thiazole derivatives have shown significant analgesic and anti-inflammatory activities . Additionally, some compounds have demonstrated potent effects against a full panel of 60 human tumor cell lines .
Action Environment
It’s worth noting that the design and development of green chemistry techniques often consider the use of environmentally friendly solvents, such as water .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often depends on the specific structure of the thiazole derivative .
Cellular Effects
Thiazole derivatives have been reported to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Thiazole derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
4-chloro-2-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylideneamino]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl2N3OS/c13-7-1-2-10(18)8(5-7)15-6-9-11(14)16-12-17(9)3-4-19-12/h1-6,18H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHVPEOOYMOXKL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)N=CC2=C(N=C3N2C=CS3)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl2N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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